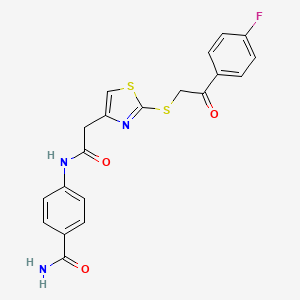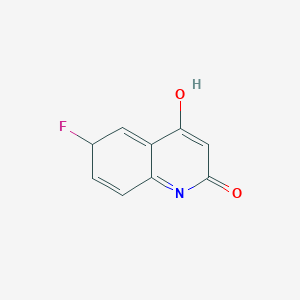
6-fluoro-4-hydroxy-6H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-4-hydroxy-6H-quinolin-2-one is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 4th position on the quinoline ring.
準備方法
The synthesis of 6-fluoro-4-hydroxy-6H-quinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 2-aminobenzoyl fluoride with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated processes to ensure high yield and purity of the final product .
化学反応の分析
6-fluoro-4-hydroxy-6H-quinolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of quinone derivatives, while reduction leads to dihydroquinoline derivatives .
科学的研究の応用
6-fluoro-4-hydroxy-6H-quinolin-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments.
作用機序
The mechanism of action of 6-fluoro-4-hydroxy-6H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the active site of the enzyme, this compound prevents the supercoiling of DNA, leading to the inhibition of bacterial growth .
In addition to its antimicrobial activity, the compound also exhibits anti-inflammatory and anticancer properties. It modulates various signaling pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .
類似化合物との比較
6-fluoro-4-hydroxy-6H-quinolin-2-one can be compared with other similar compounds, such as:
4-hydroxyquinoline: Lacks the fluorine atom at the 6th position, resulting in different chemical and biological properties.
6-fluoroquinoline: Lacks the hydroxyl group at the 4th position, leading to variations in reactivity and biological activity.
Quinoline-2,4-dione: Contains both carbonyl groups at the 2nd and 4th positions, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in the presence of both the fluorine atom and the hydroxyl group, which contribute to its distinct chemical reactivity and biological activity .
特性
分子式 |
C9H6FNO2 |
|---|---|
分子量 |
179.15 g/mol |
IUPAC名 |
6-fluoro-4-hydroxy-6H-quinolin-2-one |
InChI |
InChI=1S/C9H6FNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-5,12H |
InChIキー |
NDXNXBQZFWRQRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=O)C=C(C2=CC1F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


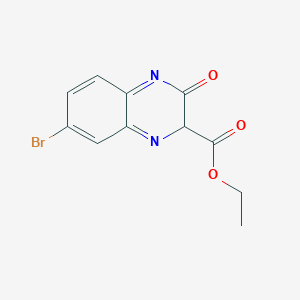
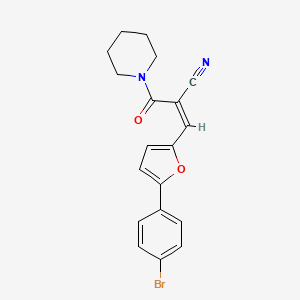
![N-(4-chlorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345910.png)

![Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate](/img/structure/B12345922.png)
![N-(3-chloro-2-methylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345930.png)
![N-(3-fluoro-4-methylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345940.png)
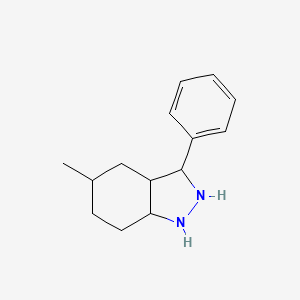
![N-(4-butylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345943.png)
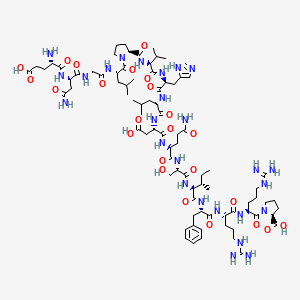

![3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12345968.png)
![5-(1-{[(2-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-propylpentanamide](/img/structure/B12345981.png)
